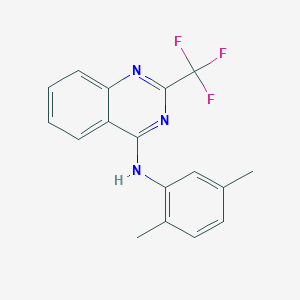

N-(2,5-dimethylphenyl)-2-(trifluoromethyl)-4-quinazolinamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of quinazoline derivatives often involves the reaction of hydrazones of 2-aminoacetophenone with triphosgene or other reagents, resulting in various quinazolines, including N-(2,5-dimethylphenyl)-2-(trifluoromethyl)-4-quinazolinamine. These methods highlight the versatility of starting materials and reagents in constructing the quinazoline core through different synthetic pathways (Alkhathlan et al., 2002).

Molecular Structure Analysis

The molecular structure of N-(2,5-dimethylphenyl)-2-(trifluoromethyl)-4-quinazolinamine and related compounds has been elucidated through various analytical techniques, including X-ray crystallography. These studies reveal the spatial arrangement of atoms within the molecule and provide insights into its conformational stability and potential intermolecular interactions (Liu et al., 2022).

Chemical Reactions and Properties

Quinazoline derivatives undergo a variety of chemical reactions, reflecting their reactive nature and the influence of substituents on their chemical behavior. For instance, reactions involving the cyclization of intermediates or the interaction with different reagents can lead to the formation of novel quinazoline compounds with diverse structural features (Kornicka et al., 2004).

Physical Properties Analysis

The physical properties of quinazoline derivatives, including N-(2,5-dimethylphenyl)-2-(trifluoromethyl)-4-quinazolinamine, such as solubility, melting point, and crystalline structure, are crucial for their application and handling. These characteristics are determined by the molecular structure and the presence of functional groups (Wang et al., 2009).

Chemical Properties Analysis

The chemical properties of quinazoline derivatives are significantly influenced by their molecular structure. Studies focusing on their reactivity, functional group transformations, and interaction with various reagents provide valuable information for further applications in synthetic chemistry and potential therapeutic use (Ouyang et al., 2016).

Aplicaciones Científicas De Investigación

Antiproliferative Activity and Spectral Signatures

Research has demonstrated the antiproliferative activity of quinazoline derivatives, such as AG-1478, which has shown promising in vitro and in vivo antiproliferative activity. An important aspect of this research is the determination of spectral signatures that assist in identifying relevant targets and interactions. Studies using density functional theory (DFT) have revealed that the UV-Vis absorption spectra of AG-1478 can be correlated with its molecular structure, providing insights into its biopharmaceutical activities (Khattab et al., 2016).

Inhibitory Activities and Selectivity

Homobivalent dimers of quinazolinimines have been synthesized and shown to exhibit significant inhibitory activities against cholinesterases, with notable selectivity toward butyrylcholinesterase. This research highlights the potential of quinazoline derivatives to be developed into novel inhibitors with specific target selectivity (Michael Decker, 2006).

Photophysical and Charge Transfer Properties

The impact of electron-donating amines on the electronic, photophysical, and charge transfer properties of quinazoline derivatives has been explored. Such derivatives are promising materials for use in multifunctional organic semiconductor devices, with potential applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices (A. Irfan et al., 2020).

Hypotensive Activity and α-Blocking Activity

Novel quinazoline derivatives have been synthesized and tested for their hypotensive effects, demonstrating significant activity through α1-blocking mechanisms. Such derivatives hold promise for the development of new therapeutic agents for hypertension without causing reflex tachycardia, showcasing the diverse potential of quinazoline derivatives in medical applications (O. El-Sabbagh et al., 2010).

Optoelectronic Materials Development

Quinazoline derivatives have been identified as valuable components for the creation of novel optoelectronic materials. Research has focused on the synthesis and application of these derivatives in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The incorporation of quinazoline into π-extended conjugated systems has been particularly noted for its potential to enhance electroluminescent properties and enable the fabrication of materials for organic light-emitting diodes, including white OLEDs and highly efficient red phosphorescent OLEDs (G. Lipunova et al., 2018).

Propiedades

IUPAC Name |

N-(2,5-dimethylphenyl)-2-(trifluoromethyl)quinazolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14F3N3/c1-10-7-8-11(2)14(9-10)21-15-12-5-3-4-6-13(12)22-16(23-15)17(18,19)20/h3-9H,1-2H3,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNEKBZFIGUARJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC2=NC(=NC3=CC=CC=C32)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14F3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(cyclohexylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B5519071.png)

![N-[2-(butyrylamino)phenyl]-4-isopropoxybenzamide](/img/structure/B5519082.png)

![2-methyl-1-{1-[3-(1H-pyrazol-1-yl)benzoyl]-3-azetidinyl}piperidine](/img/structure/B5519090.png)

![9-[(4-methyl-1H-imidazol-2-yl)methyl]-2-(2-phenylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5519094.png)

![5,6-dimethyl-3-[2-oxo-2-(1-piperidinyl)ethyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5519102.png)

![(3R*,4R*)-4-amino-1-[3-(benzylthio)propanoyl]piperidin-3-ol](/img/structure/B5519106.png)

![(1R*,2S*)-N-butyl-N'-[(5-methyl-3-isoxazolyl)methyl]-1,2-cyclohexanedicarboxamide](/img/structure/B5519112.png)

![1-(3-biphenylyl)-5-butyl-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-2-piperazinone](/img/structure/B5519118.png)

![N-(3,5-dimethoxyphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5519124.png)

![N-ethyl-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl)acetamide](/img/structure/B5519137.png)

![6-[(2-fluorobenzyl)thio]-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B5519142.png)

![2-[(3-cyano-4,6-dimethylpyridin-2-yl)thio]-N-1-naphthylacetamide](/img/structure/B5519143.png)

![1-[(dimethylamino)sulfonyl]-N-(2-furylmethyl)-N-methyl-4-piperidinecarboxamide](/img/structure/B5519150.png)